An In-depth Technical Guide to the Synthesis and Characterization of N-isopropylamphetamine
An In-depth Technical Guide to the Synthesis and Characterization of N-isopropylamphetamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N-isopropylamphetamine, a psychostimulant of the substituted amphetamine class. This document details the primary synthetic methodologies, including reductive amination and the Leuckart reaction, offering detailed experimental protocols. Furthermore, it outlines the analytical characterization of the synthesized compound using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy. All quantitative data is summarized in structured tables, and key experimental workflows and reaction pathways are visualized using Graphviz diagrams for enhanced clarity and understanding.
Introduction
N-isopropylamphetamine, also known as 1-phenyl-N-(propan-2-yl)propan-2-amine, is a substituted phenethylamine (B48288) and an isomer of propylamphetamine.[1][2] The introduction of an isopropyl group to the amine reportedly reduces its stimulant activity while significantly increasing its duration of action.[2] A thorough understanding of its synthesis and characterization is crucial for forensic analysis, pharmacological research, and the development of new chemical entities. This guide presents two principal methods for its synthesis starting from phenyl-2-propanone (P2P), a common precursor.[3]
Synthesis of N-isopropylamphetamine
The synthesis of N-isopropylamphetamine can be effectively achieved through two primary routes: reductive amination of phenyl-2-propanone and the Leuckart reaction. Both methods are widely applicable in the synthesis of amines.
Reductive Amination
Reductive amination involves the reaction of a ketone (phenyl-2-propanone) with an amine (isopropylamine) to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[4][5] Common reducing agents for this one-pot reaction include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[1][5]
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Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl-2-propanone (1 equivalent) and isopropylamine (B41738) (1.5 equivalents) in a suitable solvent such as methanol (B129727) or ethanol.
-
Reduction: Cool the mixture in an ice bath and slowly add sodium borohydride (1.5 equivalents) portion-wise to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess reducing agent by the careful addition of water. Remove the organic solvent under reduced pressure.
-
Extraction: Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. The solvent is then removed by rotary evaporation to yield the crude N-isopropylamphetamine free base. Further purification can be achieved by vacuum distillation.
Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of carbonyl compounds using formic acid or its derivatives as both the reducing agent and the nitrogen source.[6] When reacting phenyl-2-propanone with N-isopropylformamide or a mixture of isopropylamine and formic acid at high temperatures, N-formyl-N-isopropylamphetamine is formed as an intermediate, which is then hydrolyzed to yield the final product.[7][8]
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Reaction Setup: In a flask equipped for distillation, combine phenyl-2-propanone (1 equivalent) with an excess of N-isopropylformamide or a mixture of isopropylamine (2-3 equivalents) and formic acid (2-3 equivalents).
-
Heating: Heat the mixture to 160-180°C. Water and other volatile byproducts will distill off. The reaction is typically continued for several hours.
-
Hydrolysis of the Intermediate: After cooling, the reaction mixture containing the N-formyl intermediate is hydrolyzed by refluxing with an aqueous acid solution (e.g., hydrochloric acid).
-
Basification and Extraction: The acidic solution is cooled and then made basic with a strong base (e.g., sodium hydroxide). The liberated N-isopropylamphetamine free base is then extracted with an organic solvent.
-
Purification: The combined organic extracts are dried and the solvent is evaporated. The crude product is then purified by vacuum distillation.
A patent describing the asymmetric synthesis of related phenylisopropylamines reports yields of approximately 60%.[9]
Synthesis of N-isopropylamphetamine Hydrochloride
For easier handling, purification, and storage, the free base of N-isopropylamphetamine is often converted to its hydrochloride salt.
Experimental Protocol: Salt Formation
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Dissolve the purified N-isopropylamphetamine free base in a minimal amount of a suitable anhydrous solvent like diethyl ether or isopropanol.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, while stirring until precipitation is complete.
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Collect the precipitated N-isopropylamphetamine hydrochloride by filtration.
-
Wash the crystals with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to obtain a crystalline solid.[10]
Data Presentation
The following tables summarize the key quantitative data for N-isopropylamphetamine and its hydrochloride salt.
| Property | Value |
| Molecular Formula | C₁₂H₁₉N |
| Molecular Weight | 177.29 g/mol |
| Appearance | Colorless oil (free base) |
| Boiling Point | Not definitively reported |
| N-isopropylamphetamine Hydrochloride | |
| Molecular Formula | C₁₂H₂₀ClN |
| Molecular Weight | 213.75 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Not definitively reported |
Table 1: Physical and Chemical Properties of N-isopropylamphetamine and its Hydrochloride Salt.[11][12]
Characterization
The synthesized N-isopropylamphetamine must be thoroughly characterized to confirm its identity and purity. The following spectroscopic techniques are essential for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.[13]
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¹H NMR: The proton NMR spectrum of N-isopropylamphetamine is expected to show distinct signals corresponding to the aromatic protons of the phenyl ring, the methine and methyl protons of the propyl chain, and the methine and methyl protons of the isopropyl group.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, providing further confirmation of the carbon skeleton.
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Phenyl-H | 7.1 - 7.3 | Multiplet | 5H | C₆H₅- |
| CH-N (isopropyl) | 2.8 - 3.0 | Septet | 1H | -CH(CH₃)₂ |
| CH-N (propyl) | 2.6 - 2.8 | Sextet | 1H | -CH(CH₃)CH₂- |
| CH₂-Ph | 2.4 - 2.6 | Multiplet | 2H | -CH₂-C₆H₅ |
| CH₃ (propyl) | 1.0 - 1.2 | Doublet | 3H | -CH(CH₃)- |
| CH₃ (isopropyl) | 0.9 - 1.1 | Doublet | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹H NMR Spectral Data for N-isopropylamphetamine.
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| Aromatic C (quaternary) | ~140 | C-1 of Phenyl |
| Aromatic CH | 126 - 129 | C-2, C-3, C-4 of Phenyl |
| CH-N (propyl) | ~55-60 | -CH(CH₃)CH₂- |
| CH-N (isopropyl) | ~45-50 | -CH(CH₃)₂ |
| CH₂-Ph | ~40-45 | -CH₂-C₆H₅ |
| CH₃ (propyl) | ~20 | -CH(CH₃)- |
| CH₃ (isopropyl) | ~23 | -CH(CH₃)₂ |
Table 3: Predicted ¹³C NMR Spectral Data for N-isopropylamphetamine.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a crucial technique for both the identification and purity assessment of volatile compounds. The gas chromatogram will show the retention time of N-isopropylamphetamine, and the mass spectrum will provide its fragmentation pattern, which is a molecular fingerprint.[14]
-
Expected Fragmentation: The electron ionization (EI) mass spectrum of N-isopropylamphetamine is expected to show a molecular ion peak (M⁺) at m/z 177. The fragmentation pattern will likely be dominated by alpha-cleavage adjacent to the nitrogen atom. The base peak is anticipated to be at m/z 86, resulting from the cleavage of the bond between the alpha and beta carbons of the propyl side chain, forming the [CH(CH₃)NHCH(CH₃)₂]⁺ ion. Another significant fragment would be the tropylium (B1234903) ion at m/z 91, characteristic of compounds containing a benzyl (B1604629) group.[15]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[16]
-
Expected Absorptions: The IR spectrum of N-isopropylamphetamine is expected to exhibit the following characteristic absorption bands:
-
N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.[17]
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Bands below 3000 cm⁻¹.
-
C=C stretch (aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.
-
C-N stretch: In the 1020-1250 cm⁻¹ region.
-
C-H bend (out-of-plane): Strong absorptions in the 690-900 cm⁻¹ region, indicative of the substitution pattern of the aromatic ring.
-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3300 - 3500 (weak-medium) |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aliphatic Chains | C-H Stretch | < 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Amine | C-N Stretch | 1020 - 1250 |
Table 4: Key Infrared Absorption Frequencies for N-isopropylamphetamine.
Visualizations
The following diagrams illustrate the synthetic pathways and a general experimental workflow.
Caption: Synthetic pathways for N-isopropylamphetamine.
Caption: General experimental workflow for synthesis.
Caption: Workflow for hydrochloride salt formation.
Conclusion
This technical guide has detailed the synthesis and characterization of N-isopropylamphetamine. The reductive amination and Leuckart reaction provide viable synthetic routes from phenyl-2-propanone. The described analytical techniques—NMR, GC-MS, and IR spectroscopy—are essential for the unambiguous identification and purity assessment of the final product. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and forensic science. Further research to determine a definitive melting point for the hydrochloride salt and to obtain high-resolution spectral data would be beneficial for the complete characterization of this compound.
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